2-amino-2-(1-methyl-1H-pyrazol-5-yl)acetic acid dihydrochloride
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Overview
Description
2-Amino-2-(1-methyl-1H-pyrazol-5-yl)acetic acid dihydrochloride is a chemical compound that belongs to the class of amino acids and pyrazole derivatives. It is characterized by the presence of a pyrazole ring, which is a five-membered heterocyclic aromatic ring containing two nitrogen atoms, and an amino group attached to the alpha-carbon of the acetic acid moiety. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-2-(1-methyl-1H-pyrazol-5-yl)acetic acid dihydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 1-methyl-1H-pyrazol-5-amine as the starting material.
Reaction with Acetic Anhydride: The amine group of 1-methyl-1H-pyrazol-5-amine reacts with acetic anhydride to form the corresponding amide.
Hydrolysis: The amide is then hydrolyzed to produce the carboxylic acid derivative.
Dihydrochloride Formation: Finally, the carboxylic acid is treated with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity. Large-scale reactors and purification techniques like crystallization and chromatography are employed to achieve industrial-scale production.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-2-(1-methyl-1H-pyrazol-5-yl)acetic acid dihydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The nitro group can be reduced to an amine.
Substitution: The pyrazole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Typical reducing agents include iron (Fe) and hydrogen (H₂) in the presence of a catalyst.
Substitution: Electrophilic substitution reactions often use strong acids like sulfuric acid (H₂SO₄) or Lewis acids like aluminum chloride (AlCl₃).
Major Products Formed:
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted pyrazole derivatives.
Scientific Research Applications
2-Amino-2-(1-methyl-1H-pyrazol-5-yl)acetic acid dihydrochloride is used in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It is used in biochemical studies to investigate enzyme mechanisms and protein interactions.
Medicine: It has potential therapeutic applications, such as in the development of new drugs targeting various diseases.
Industry: It is used in the production of agrochemicals, pharmaceuticals, and other chemical products.
Mechanism of Action
The mechanism by which 2-amino-2-(1-methyl-1H-pyrazol-5-yl)acetic acid dihydrochloride exerts its effects involves its interaction with molecular targets and pathways. The amino group can act as a nucleophile, participating in reactions with electrophilic centers. The pyrazole ring can interact with various enzymes and receptors, influencing biological processes.
Comparison with Similar Compounds
2-Amino-2-(1-ethyl-1H-pyrazol-5-yl)acetic acid dihydrochloride
2-Amino-2-(1-propyl-1H-pyrazol-5-yl)acetic acid dihydrochloride
2-Amino-2-(1-butyl-1H-pyrazol-5-yl)acetic acid dihydrochloride
Uniqueness: 2-Amino-2-(1-methyl-1H-pyrazol-5-yl)acetic acid dihydrochloride is unique due to its specific substitution pattern on the pyrazole ring, which influences its reactivity and biological activity compared to other similar compounds.
Properties
CAS No. |
1909312-96-4 |
---|---|
Molecular Formula |
C6H11Cl2N3O2 |
Molecular Weight |
228.1 |
Purity |
93 |
Origin of Product |
United States |
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